Absolute (R)-Stereochemical Configuration Defines Pharmacophoric Vector Orientation
The target compound bears a defined (R)-configuration at the 8-position spiro carbon, distinguishing it from its enantiomer (8S)-8-amino-6-azaspiro[3.4]octan-5-one (CAS 1810074-93-1) [1]. The (R)- and (S)-enantiomers possess identical molecular formulas (C₇H₁₂N₂O) and molecular weights (140.18 g/mol), but differ fundamentally in three-dimensional spatial arrangement [2]. This stereochemical divergence means that downstream amide or sulfonamide derivatives constructed from the (R)-enantiomer will present the conjugated pharmacophore in a spatially distinct orientation relative to derivatives prepared from the (S)-enantiomer or racemic mixtures. In chiral drug discovery, enantiomeric pairs frequently exhibit divergent target binding affinities, with studies across spirocyclic amine series demonstrating that the eutomer can display >10-fold higher potency than the distomer [3].
| Evidence Dimension | Absolute stereochemistry at spiro carbon C8 |
|---|---|
| Target Compound Data | (R)-configuration; CAS 1810074-92-0 |
| Comparator Or Baseline | (S)-configuration; CAS 1810074-93-1 |
| Quantified Difference | Inverted three-dimensional orientation of the primary amine vector; no potency data available for this specific scaffold |
| Conditions | Stereochemical assignment by IUPAC nomenclature convention |
Why This Matters
Procurement of the defined (R)-enantiomer is essential for SAR studies requiring stereochemically pure building blocks, as racemic or opposite-enantiomer starting materials yield diastereomeric products with unpredictable biological activity.
- [1] ChemSrc. (8S)-8-amino-6-azaspiro[3.4]octan-5-one (CAS 1810074-93-1). View Source
- [2] PubChem. 8-Amino-6-azaspiro[3.4]octan-5-one (CID 91933787). National Center for Biotechnology Information. View Source
- [3] Burkhard JA, Guérot C, Knust H, et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Org Lett. 2012;14(1):66-69. View Source
